(2,5-Dioxoimidazolidin-4-yl)acetyl chloride

描述

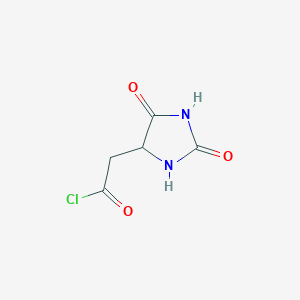

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O3 and its molecular weight is 176.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing critical biochemical pathways involved in various cellular functions. This interaction can lead to modulation of biological processes, making it a candidate for therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features include:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Acetyl group | Enhances reactivity and lipophilicity | |

| Imidazolidinone core | Influences enzyme binding affinity | |

| Chloride group | Potentially increases interaction with nucleophiles |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives with similar structures have reported IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases linked to cancer progression.

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

- Inhibition of Plasmodial Kinases : A study demonstrated that derivatives of this compound inhibited plasmodial kinases, suggesting potential applications in treating malaria.

- Cytotoxicity Against Cancer Cell Lines : Research indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines with IC50 values lower than traditional treatments.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazolidinone derivatives. For example, refluxing precursor compounds (e.g., substituted hydrazides) in polar aprotic solvents like DMSO under controlled conditions (18–24 hours) is critical for cyclization . Post-reaction steps include distillation under reduced pressure, cooling in ice water, and purification via crystallization (water-ethanol mixtures). Yield optimization requires precise control of stoichiometry, pH, and reaction time to minimize side products .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its acetyl chloride backbone, the compound is highly reactive with water, releasing HCl gas. Safety measures include:

- Using explosion-proof equipment and inert atmospheres (e.g., nitrogen) during synthesis .

- Wearing acid-resistant PPE (gloves, goggles) and working in fume hoods to avoid inhalation of vapors .

- Storing in sealed containers away from moisture and oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the imidazolidinone ring structure and substituent positions. For example, the acetic acid moiety appears as a singlet near δ 3.8–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Q. How can researchers mitigate hydrolysis during storage or reactions?

- Methodological Answer :

- Use anhydrous solvents (e.g., dry THF or DCM) and molecular sieves to absorb trace moisture .

- Conduct reactions under inert gas (argon/nitrogen) to prevent atmospheric moisture ingress .

Q. What are the solubility properties of this compound, and how do they affect purification?

- Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMSO, DMF). Recrystallization from ethanol-water mixtures (1:1 v/v) is effective for purification, with yields ~65% .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refining crystal structures. For example, high-resolution data (≤1.0 Å) can resolve ambiguities in imidazolidinone ring conformation .

- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) at variable temperatures to explain split signals .

Q. What strategies improve regioselectivity in reactions involving the acetyl chloride group?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) to direct acylation to specific positions .

- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance regioselectivity .

Q. How does fluorinated substitution (e.g., 4-fluorophenyl derivatives) alter biological activity?

- Methodological Answer : Fluorine increases lipophilicity (logP ↑) and metabolic stability by reducing CYP450-mediated oxidation. Comparative studies using fluorinated vs. non-fluorinated analogs show enhanced receptor binding affinity in vitro (IC₅₀ improvements ≥10-fold) .

Q. What methods address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems minimize intermediate degradation and improve heat transfer for exothermic steps (e.g., cyclization) .

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via factorial design to identify critical yield-limiting factors .

Q. How can computational modeling predict reactivity or stability under varying conditions?

- Methodological Answer :

- DFT Calculations : Simulate reaction pathways (e.g., acyl chloride hydrolysis) using Gaussian09. Activation energies (ΔG‡) correlate with experimental stability data .

- Molecular Dynamics (MD) : Predict solvent effects on stability; simulations in water vs. DMSO align with observed hydrolysis rates .

属性

IUPAC Name |

2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJILNBIBFSCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。